(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic Acid
Description
This compound is a chiral amino acid derivative featuring a propyl-substituted imidazole ring at position 3 and a 2-aminoethylamino group at position 2 of the propanoic acid backbone. The (2S) configuration indicates stereochemical specificity, which may influence its biological interactions.
Properties
CAS No. |
400044-64-6 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H20N4O2/c1-2-5-15-7-9(14-8-15)6-10(11(16)17)13-4-3-12/h7-8,10,13H,2-6,12H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
UVTMXVBQOPVNHA-JTQLQIEISA-N |
Isomeric SMILES |
CCCN1C=C(N=C1)C[C@@H](C(=O)O)NCCN |
Canonical SMILES |
CCCN1C=C(N=C1)CC(C(=O)O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through nucleophilic substitution reactions involving ethylenediamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvents like dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways . The aminoethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Properties
Key Structural Differences and Implications
Imidazole Substituents: The propyl group in the target compound increases hydrophobicity compared to the methyl () or hydroxy () groups in analogs. This may enhance membrane permeability but reduce aqueous solubility.
Amino Group Modifications: The 2-aminoethylamino side chain in the target introduces a secondary amine, enabling additional hydrogen bonding or metal coordination, unlike the primary amines in or the amide in . This could enhance interactions with acidic residues in proteins or metal ions.
Biological Activity
(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic acid, also known as a derivative of imidazole-based amino acids, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This compound exhibits structural similarities to known neurotransmitters and receptor modulators, which may contribute to its biological effects.
- Molecular Formula : C11H20N4O2
- Molecular Weight : 240.31 g/mol
- CAS Number : 167468-62-4
- Structural Characteristics : The presence of the imidazole ring suggests potential interactions with various receptors, particularly in the central nervous system.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on neurotransmitter systems and its potential as a therapeutic agent.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). The imidazole moiety is known to interact with glutamate receptors, which are critical for synaptic transmission and plasticity.
Case Studies and Research Findings
-
Glutamate Receptor Affinity :
- A study highlighted that derivatives of imidazole-based amino acids exhibit significant affinity for glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) subtype. This suggests that this compound could act as an agonist or modulator at these receptors, enhancing synaptic activity and potentially aiding in cognitive functions .
- Neuroprotective Effects :
- Potential Antidepressant Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for (2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic Acid, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves multi-step protection-deprotection strategies. For imidazole-containing amino acids, the propylimidazole moiety is introduced via alkylation or coupling reactions. A common approach includes:
- Step 1: Protecting the amino group of a precursor (e.g., histidine derivative) with benzyloxycarbonyl (Cbz) groups to prevent side reactions .
- Step 2: Introducing the propyl group to the imidazole ring via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
- Step 3: Deprotection using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) to yield the final compound.
Characterization: - FTIR confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for carboxylic acid) .
- ¹H/¹³C NMR resolves stereochemistry; imidazole protons appear as singlets at δ 7.0–8.5 ppm, while propyl groups show triplet/multiplet signals .
Basic Question: How is the stereochemical integrity of the compound validated during synthesis?
Methodological Answer:
Chiral purity is critical for bioactivity. Methods include:
- Chiral HPLC: Use columns like Chirobiotic T (teicoplanin-based) with mobile phases (e.g., MeOH/H₂O) to separate enantiomers. Retention time shifts indicate epimerization .
- Optical Rotation: Compare measured [α]D values with literature data for (2S)-configured amino acids (e.g., +15° to +25° in aqueous HCl) .
- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals, which may be challenging for hygroscopic derivatives .
Advanced Question: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:
- Control Experiments: Test intermediates (e.g., Cbz-protected analogs) to rule out nonspecific interactions .
- Purity Validation: Use LC-MS (ESI+) to confirm ≥95% purity; trace solvents (e.g., DMF) can inhibit enzymes .
- Buffer Optimization: Adjust pH (imidazole pKa ~6.9) to ensure protonation states match physiological conditions .
- Dose-Response Curves: Calculate IC₅₀ values across 3+ independent replicates to assess reproducibility .
Advanced Question: What strategies enhance the compound’s stability in aqueous solutions for long-term studies?
Methodological Answer:
The compound’s imidazole and amino groups make it prone to oxidation and hydrolysis. Stabilization methods:
- Lyophilization: Store as a lyophilized powder at -20°C; reconstitute in degassed PBS (pH 7.4) before use .
- Antioxidants: Add 0.1% ascorbic acid to buffers to prevent radical-mediated degradation .
- Chelating Agents: EDTA (1 mM) sequesters metal ions that catalyze hydrolysis .
- Short-Term Use: Prepare fresh solutions and avoid prolonged exposure to light/heat .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations guide mechanistic studies:
- Docking (AutoDock Vina): Use crystal structures of target enzymes (e.g., histidine decarboxylase) to predict binding poses. The imidazole ring often coordinates catalytic metal ions .
- MD Simulations (GROMACS): Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and hydrogen bond persistence (>60% simulation time) .
- QM/MM Calculations: Evaluate electronic interactions (e.g., charge transfer between aminoethylamino group and active-site residues) .
Advanced Question: What analytical methods differentiate between degradation products and synthetic impurities?
Methodological Answer:
- HPLC-MS/MS: Use C18 columns (e.g., Agilent ZORBAX) with gradient elution (0.1% formic acid in H₂O/ACN). Degradants (e.g., oxidized imidazole) show distinct m/z shifts vs. synthetic impurities (e.g., incomplete deprotection byproducts) .
- Stability-Indicating Assays: Stress testing under heat (40°C), humidity (75% RH), and UV light identifies major degradation pathways .
- 2D NMR (COSY, HSQC): Resolves structural ambiguities in complex mixtures; e.g., distinguishes N- vs. C-terminal cleavage products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
